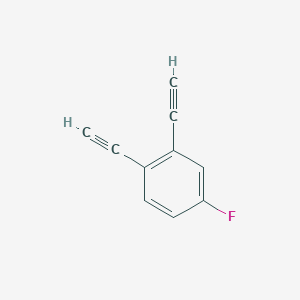

1,2-Diethynyl-4-fluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H5F |

|---|---|

Molekulargewicht |

144.14 g/mol |

IUPAC-Name |

1,2-diethynyl-4-fluorobenzene |

InChI |

InChI=1S/C10H5F/c1-3-8-5-6-10(11)7-9(8)4-2/h1-2,5-7H |

InChI-Schlüssel |

QMWJDJPKLCNOCI-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=C(C=C(C=C1)F)C#C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,2 Diethynyl 4 Fluorobenzene and Its Precursors

Strategies for Introducing Ethynyl (B1212043) Moieties

The installation of alkyne functionalities onto an aromatic ring is a cornerstone of modern organic synthesis. Several powerful methods have been developed for this purpose.

The Sonogashira coupling is the most prominent and widely used method for forming C(sp²)-C(sp) bonds, making it ideal for the synthesis of arylalkynes like 1,2-diethynyl-4-fluorobenzene. rsc.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgrsc.org

A typical synthesis starts with a dihalogenated fluorobenzene (B45895), such as 1,2-dibromo-4-fluorobenzene (B1585839) or 1,2-diiodo-4-fluorobenzene. This precursor is then subjected to a double Sonogashira coupling with a protected terminal alkyne, most commonly trimethylsilylacetylene (B32187) (TMSA). gelest.com The trimethylsilyl (B98337) (TMS) group serves to prevent self-coupling of the alkyne and allows for controlled, stepwise reactions if needed. wikipedia.orggelest.com

The general reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the desired arylalkyne and regenerates the palladium(0) catalyst. rsc.org

After the coupling reaction, the TMS protecting groups are removed, typically by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol (B129727), to yield the final 1,2-diethynyl-4-fluorobenzene.

Table 1: Typical Conditions for Sonogashira Coupling in Arylalkyne Synthesis

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Alkyne Reagent | Trimethylsilylacetylene (TMSA) |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (THF), Toluene |

| Temperature | Room Temperature to 80°C |

| Deprotection | TBAF in THF; K₂CO₃ in Methanol |

While the Sonogashira coupling is highly effective, other methods can also be employed to synthesize alkynes, often starting from different functional groups.

Corey-Fuchs Reaction: This two-step method transforms an aldehyde into a terminal alkyne. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction begins with the treatment of an aldehyde (e.g., 4-fluoro-1,2-dicarbaldehyde) with triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoolefin intermediate. wikipedia.orgjk-sci.com Subsequent treatment with a strong base, like n-butyllithium, results in elimination and metal-halogen exchange to furnish the terminal alkyne upon aqueous workup. organic-chemistry.orgwikipedia.org This approach provides a viable alternative if the corresponding di-aldehyde precursor is more accessible than the di-halide.

Seyferth-Gilbert Homologation: This reaction converts aldehydes or ketones into alkynes in a single step through one-carbon homologation. wikipedia.orgchem-station.com The key reagent is dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). wikipedia.org A variation, known as the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be used under milder basic conditions (e.g., K₂CO₃ in methanol), making it suitable for a wider range of substrates. organic-chemistry.orgdurham.ac.uk This method could be applied to a precursor like 4-fluoro-1,2-dicarbaldehyde to generate the two alkyne groups. researchgate.net

Inverse Sonogashira Coupling: In this variation, the reactivity is reversed. An alkynyl halide is coupled with an unactivated C-H bond of an arene. rsc.orgwikipedia.org Recent developments have demonstrated photoinduced, transition-metal-free versions of this reaction, where visible light activates an iodoalkyne to react with arene C-H bonds. rsc.org

Fluorination Techniques for Aryl Systems

The synthesis of the required fluorinated aromatic core is a critical prerequisite. The fluorine atom can be introduced at various stages of the synthesis using several established methods.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. wikipedia.org In this reaction, a nucleophilic fluoride source (e.g., KF, CsF) displaces a leaving group (commonly -NO₂ or -Cl) on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction is highly favored when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

For instance, a precursor like 1,2-dichloro-4-nitrobenzene could be subjected to fluorination, where the nitro group activates the ring for the displacement of a chlorine atom by fluoride. A patent describes the synthesis of 1,2,4-trifluorobenzene (B1293510) from 2,4-dichlorofluorobenzene by first nitrating it, followed by a catalyzed fluorination reaction using potassium fluoride to replace the chloro groups. google.com Similar principles can be applied to synthesize precursors for 1,2-diethynyl-4-fluorobenzene. nih.gov

A more advanced but powerful strategy involves the generation of a highly reactive benzyne (B1209423) (or aryne) intermediate, which is then trapped by a fluoride source. masterorganicchemistry.com Benzynes can be generated from ortho-dihaloarenes by treatment with a strong base or an organometallic reagent. masterorganicchemistry.comuncw.edu For example, treating 1-bromo-2-chlorobenzene (B145985) with a strong base like sodium amide can generate benzyne, which can then be trapped.

Alternatively, modern methods use milder precursors, such as 2-(trimethylsilyl)aryl triflates, which generate benzynes upon treatment with a fluoride source. wikipedia.org Palladium-catalyzed methods starting from ortho-substituted aryl boronates have also been developed to generate metal-bound aryne intermediates. acs.org While less common for simple fluorination, trapping a benzyne formed from a 1,2,3-trisubstituted benzene (B151609) with a fluoride donor is a potential, albeit complex, route to a fluorinated core.

Multi-Step Synthesis Pathways from Simpler Fluorobenzene Derivatives

A complete synthetic route to 1,2-diethynyl-4-fluorobenzene typically begins with a commercially available, appropriately substituted benzene derivative. A logical and commonly employed pathway starts with a dihalogenated fluorobenzene.

A plausible synthetic sequence is as follows:

Starting Material Selection: The synthesis often commences with 1,2-dibromo-4-fluorobenzene or 1,2-diiodo-4-fluorobenzene. If not commercially available, these can be prepared from 4-fluorotoluene (B1294773) via bromination followed by oxidation and decarboxylation, or from 4-fluoroaniline (B128567) via diazotization and Sandmeyer reaction. An alternative starting point is 1,2-dichloro-4-fluorobenzene.

Double Sonogashira Coupling: The chosen 1,2-dihalo-4-fluorobenzene is subjected to a palladium-catalyzed Sonogashira coupling with two equivalents of a protected alkyne, such as trimethylsilylacetylene (TMSA). This step installs the two protected ethynyl groups at the 1 and 2 positions.

Deprotection: The resulting 1,2-bis[(trimethylsilyl)ethynyl]-4-fluorobenzene is then treated with a deprotecting agent. Mild conditions, such as using tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol, effectively cleave the silicon-carbon bond to reveal the terminal alkyne functionalities.

This sequence provides a reliable and high-yielding route to the target compound, 1,2-diethynyl-4-fluorobenzene, leveraging the efficiency and functional group tolerance of the Sonogashira reaction.

Approaches from Halogenated Fluorobenzene Precursors

The most direct route to 1,2-diethynyl-4-fluorobenzene involves a double Sonogashira coupling reaction starting from a 1,2-dihalo-4-fluorobenzene precursor. Commercially available compounds such as 1,2-dibromo-4-fluorobenzene and 1,2-diiodo-4-fluorobenzene are ideal starting materials for this purpose. chemimpex.comlookchem.comsynquestlabs.com

The synthesis strategy involves reacting the dihalogenated precursor with two equivalents of a terminal alkyne. To prevent side reactions and self-coupling of the alkyne, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used. The reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. Following the coupling reaction, the silyl (B83357) protecting groups are removed in a subsequent deprotection step to yield the final 1,2-diethynyl-4-fluorobenzene product.

The general two-step process is outlined below:

Double Sonogashira Coupling: The 1,2-dihalo-4-fluorobenzene is reacted with at least two equivalents of trimethylsilylacetylene. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and co-catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). An amine, such as triethylamine (Et₃N) or diisopropylamine, serves as both the base and, in some cases, the solvent. silicycle.com

Deprotection: The resulting 1,2-bis(trimethylsilylethynyl)-4-fluorobenzene is then treated with a fluoride source, like tetrabutylammonium fluoride (TBAF), or a base such as potassium carbonate in methanol to cleave the trimethylsilyl (TMS) groups, affording the target molecule.

The following table summarizes typical conditions for the Sonogashira coupling step.

Table 1: Typical Reaction Conditions for the Synthesis of 1,2-Diethynyl-4-fluorobenzene via Double Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide Precursor | 1,2-Dibromo-4-fluorobenzene | Aromatic core |

| Alkyne | Trimethylsilylacetylene (TMSA) | Source of ethynyl groups |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the reaction, activates the alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine | Neutralizes HX byproduct, acts as solvent |

| Solvent | Tetrahydrofuran (THF), Toluene | Reaction medium |

Considerations for Regioselective Synthesis

Regioselectivity refers to the control of which specific halogen atom reacts in a molecule containing multiple, non-equivalent halogen substituents. For the synthesis of a symmetric molecule like 1,2-diethynyl-4-fluorobenzene from a precursor like 1,2-dibromo-4-fluorobenzene, regioselectivity during the coupling is less of a concern as both bromine atoms are intended to react. However, research has shown that the electronic and steric environments of the 1- and 2-positions in 1,2-dibromo-4-fluorobenzene are very similar, which can lead to low site-selectivity if a mono-substitution reaction is attempted. chemicalbook.com

Significant challenges in regioselectivity arise when attempting to synthesize an asymmetric derivative, where two different alkynes are to be installed at the 1- and 2-positions. To achieve this, a stepwise approach is necessary, which requires a precursor with two different halogen atoms that possess distinct reactivities. The general reactivity order for aryl halides in Sonogashira coupling is a key principle for achieving such selectivity. silicycle.com

A suitable precursor for a regioselective stepwise synthesis would be 1-bromo-2-iodo-4-fluorobenzene . The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential coupling reactions.

The stepwise synthesis would proceed as follows:

First Coupling: The reaction is performed under mild conditions (e.g., at room temperature). The more reactive C-I bond will undergo Sonogashira coupling preferentially, while the less reactive C-Br bond remains largely untouched.

Second Coupling: After the first alkyne is installed, the reaction conditions can be made more forcing (e.g., by increasing the temperature) to facilitate the coupling of a second alkyne at the less reactive C-Br position. researchgate.net

This stepwise approach provides a powerful strategy for the controlled, regioselective synthesis of asymmetrically substituted 1,2-dialkynylbenzene derivatives.

Table 2: Relative Reactivity of Aryl Halides in Sonogashira Coupling

| Aryl Halide (Ar-X) | Relative Reactivity | Notes |

|---|---|---|

| Ar-I | Highest | Most reactive; coupling occurs under mild conditions. |

| Ar-OTf (Triflate) | High | Reactivity is comparable to or slightly less than Ar-I. |

| Ar-Br | Medium | Less reactive than Ar-I; often requires higher temperatures. |

Chemical Reactivity and Reaction Mechanisms of 1,2 Diethynyl 4 Fluorobenzene

Reactivity of Terminal Alkyne Groups

The terminal alkyne groups are rich in π-electrons and possess acidic terminal protons, making them susceptible to a variety of addition and coupling reactions.

The terminal alkynes of 1,2-diethynyl-4-fluorobenzene serve as excellent dipolarophiles in cycloaddition reactions. organic-chemistry.orgwikipedia.org The most prominent example is the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a five-membered heterocycle from a 1,3-dipole and a dipolarophile. nih.govfu-berlin.de In the context of "click chemistry," the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant is particularly significant. acs.org

Due to the presence of two alkyne functionalities, 1,2-diethynyl-4-fluorobenzene can undergo double cycloaddition reactions to form bis-heterocyclic structures. For instance, reaction with two equivalents of an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst yields a 1,4-disubstituted bis-1,2,3-triazole. This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of click chemistry for applications in materials science and medicinal chemistry. acs.orgnih.gov The reaction is a concerted process where the 4π system of the 1,3-dipole and the 2π system of the alkyne combine to form the new ring. fu-berlin.de

| Reactants | Catalyst | Product Type |

| 1,2-Diethynyl-4-fluorobenzene | Copper(I) | Bis-1,2,3-triazole |

| Organic Azide (R-N₃) |

The alkyne groups are highly versatile handles for carbon-carbon bond formation and other transformations catalyzed by transition metals like palladium, copper, gold, and rhodium. dntb.gov.uarsc.org These reactions are fundamental in the synthesis of complex organic molecules and polymers.

Cross-Coupling Reactions: The terminal alkynes can participate in Sonogashira coupling reactions with aryl or vinyl halides. This allows for the extension of the conjugated system by attaching various substituents to the alkyne termini.

Homocoupling Reactions: In the presence of a copper catalyst, such as in the Glaser or Eglinton coupling reactions, the terminal alkynes can be coupled to form conjugated polymers containing diacetylene linkages.

Cyclization Reactions: Transition-metal catalysts can facilitate intramolecular or intermolecular cyclization reactions. For example, in enyne cycloisomerization reactions, the alkyne can react with a tethered alkene to form complex cyclic structures.

Carbene Chemistry: Fluorinated diazo compounds can react with alkynes in the presence of transition metals to form fluorinated cyclopropenes, demonstrating the utility of these alkynes in constructing strained ring systems. researchgate.netst-andrews.ac.uk

The π-bonds of the alkyne groups are susceptible to attack by radicals. Radical addition reactions provide a pathway to functionalize the alkyne units. A notable example is the dithiocyanation reaction, which involves the addition of thiocyanogen (B1223195), (SCN)₂, across the triple bonds.

The mechanism is believed to proceed via the addition of a thiocyanato radical (•SCN) to one of the alkyne carbons. This generates a vinyl radical intermediate, which can then react with another thiocyanogen molecule to yield the final dithiolated alkene product. Given the two alkyne groups in 1,2-diethynyl-4-fluorobenzene, this reaction can potentially occur on one or both alkynes, leading to mono- or bis-dithiocyanated products depending on the reaction conditions.

Aromatic Reactivity of the Fluorobenzene (B45895) Core

The reactivity of the benzene (B151609) ring is governed by the electronic effects of its three substituents: one fluorine atom and two ethynyl (B1212043) groups.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. libretexts.org The substituents on the ring dictate the reaction rate and the position of attack by the incoming electrophile.

The electronic effects of the substituents on 1,2-diethynyl-4-fluorobenzene are summarized below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| Fluorine | C4 | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating | Ortho, Para |

| Ethynyl | C1 | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

| Ethynyl | C2 | Withdrawing (-I) | Withdrawing (-R) | Deactivating | Meta |

The fluorine atom, despite being highly electronegative and deactivating the ring through its strong inductive effect (-I), possesses lone pairs that can be donated to the ring via resonance (+R). stackexchange.com This resonance effect directs incoming electrophiles to the ortho (C3, C5) and para positions. However, the para position (C1) is already substituted. The two ethynyl groups are strongly electron-withdrawing through both inductive and resonance effects, deactivating the ring and directing incoming electrophiles to the meta positions relative to themselves.

The net result is a significantly deactivated aromatic ring. However, if a reaction is forced, the regiochemical outcome is determined by the interplay of these directing effects. The fluorine atom's ortho-directing influence on positions C3 and C5 competes with the deactivating effects of the ethynyl groups. Therefore, electrophilic substitution is expected to be very slow and may yield a mixture of isomers, though substitution at C3 and C5 is generally favored over C6. libretexts.org

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups. youtube.com

In 1,2-diethynyl-4-fluorobenzene, the fluorine atom is a good leaving group, and the two ethynyl groups at the ortho and meta positions act as powerful electron-withdrawing activators. The reaction proceeds via an addition-elimination mechanism.

Addition: A nucleophile attacks the carbon atom bearing the fluorine (C4), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

Stabilization: The negative charge of this intermediate is delocalized and stabilized by the resonance and inductive effects of the two electron-withdrawing ethynyl groups.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The presence of the activating ethynyl groups makes the fluorobenzene core of this molecule significantly more susceptible to nucleophilic attack compared to unactivated fluoroarenes. nih.govnih.gov

Influence of Fluorine on Aromatic Reactivity and Regioselectivity

Dual Electronic Effects of Fluorine

The reactivity of a substituted benzene ring is largely governed by the electronic properties of its substituents. scielo.org.mx Fluorine, the most electronegative element, strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This inductive effect deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene.

Impact on Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The regioselectivity of this attack on 1,2-diethynyl-4-fluorobenzene is determined by the combined directing influences of the fluorine and the two ethynyl substituents.

Fluorine Director: As a +R donor, the fluorine atom at C4 directs incoming electrophiles to the ortho positions (C3 and C5) and the para position (C1). Since C1 is already substituted, the directing influence of fluorine is focused on C3 and C5.

Ethynyl Directors: The ethynyl groups are electron-withdrawing due to the higher s-character and electronegativity of their sp-hybridized carbon atoms. They are deactivating and act as meta-directors.

The ethynyl group at C1 directs to its meta positions, C3 and C5.

The ethynyl group at C2 directs to its meta positions, C4 (substituted) and C6.

The cumulative effect is a complex pattern of activation and deactivation across the ring. The positions C3 and C5 are targeted by both the fluorine (ortho-directing) and the C1-ethynyl group (meta-directing). Position C6 is targeted only by the C2-ethynyl group. The entire ring is significantly deactivated due to the presence of three electron-withdrawing groups. Therefore, forcing EAS reactions to occur requires harsh conditions. Regioselectivity would likely favor substitution at position C5, which is activated by fluorine resonance and directed by the C1-ethynyl group, while being sterically less hindered than C3.

| Position | Fluorine Influence (at C4) | C1-Ethynyl Influence | C2-Ethynyl Influence | Predicted Outcome for EAS |

| C3 | Ortho (Directing) | Meta (Directing) | Vicinal | Possible, but sterically hindered |

| C5 | Ortho (Directing) | Meta (Directing) | Meta (Weakly Directing) | Most probable site |

| C6 | Meta (Non-directing) | Para (Non-directing) | Meta (Directing) | Less probable |

This table provides a qualitative prediction of regioselectivity for electrophilic aromatic substitution based on established directing effects of the substituents.

Impact on Nucleophilic Aromatic Substitution (SNAr)

The electronic landscape created by the fluorine and ethynyl groups makes 1,2-diethynyl-4-fluorobenzene a candidate for nucleophilic aromatic substitution (SNAr). Unlike EAS, SNAr is facilitated by strong electron-withdrawing groups positioned ortho and/or para to a good leaving group, such as a halogen. libretexts.orgyoutube.com

In this molecule, the fluorine atom serves as the potential leaving group. The ethynyl group at the C2 position is ortho to the fluorine, and its strong electron-withdrawing nature is crucial for activating the C4 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. youtube.com

Addition: A strong nucleophile attacks the carbon atom bearing the fluorine (C4), breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion.

The stability of the Meisenheimer intermediate is key to the feasibility of the reaction. The negative charge of the intermediate is delocalized across the π-system and is effectively stabilized by the adjacent electron-withdrawing ethynyl group at C2. libretexts.org This makes the C-F bond susceptible to nucleophilic attack.

| Feature | Role in Nucleophilic Aromatic Substitution (SNAr) |

| Fluorine at C4 | Leaving Group |

| Ethynyl group at C2 | Activating Group (stabilizes carbanion intermediate via resonance/induction) |

| Ethynyl group at C1 | Weakly Activating Group (meta position) |

| Reaction Site | C4 |

| Predicted Reactivity | Favorable under SNAr conditions with strong nucleophiles |

This table summarizes the roles of the substituents in activating the molecule for nucleophilic aromatic substitution at the C4 position.

Influence on Alkyne Reactivity

The fluorine substituent also modulates the chemical properties of the two ethynyl side chains. Its strong inductive electron withdrawal reduces the electron density of the entire aromatic ring, which in turn decreases the electron density of the attached alkyne functionalities. This electronic perturbation influences the reactivity of the ethynyl groups in reactions such as cycloadditions or metal-catalyzed couplings. For instance, in Diels-Alder or other pericyclic reactions where the diethynylbenzene might act as the dienophile, the fluorine-induced electron deficiency would enhance its reactivity towards electron-rich dienes. nih.govresearchgate.net The regioselectivity of such cycloaddition reactions would be dictated by the complex interplay of electronic and steric factors of the entire molecular framework. mdpi.com

Derivatization and Functionalization Strategies for 1,2 Diethynyl 4 Fluorobenzene

Synthesis of Monosubstituted and Disubstituted Derivatives

The two terminal alkyne groups of 1,2-diethynyl-4-fluorobenzene offer a platform for the stepwise or simultaneous introduction of various substituents, leading to a diverse range of monosubstituted and disubstituted derivatives. The Sonogashira cross-coupling reaction is a particularly powerful tool for this purpose, allowing the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. beilstein-journals.orgnih.gov

The differential reactivity of the two alkyne groups, influenced by the electronic effects of the fluorine atom, can be exploited for selective monosubstitution under carefully controlled reaction conditions. By using one equivalent of an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, it is possible to achieve the coupling at one of the ethynyl (B1212043) positions while leaving the other intact for subsequent transformations. organic-chemistry.org This stepwise approach is crucial for the synthesis of unsymmetrical disubstituted derivatives.

For the synthesis of symmetrically disubstituted derivatives, both alkyne groups can be reacted simultaneously by employing at least two equivalents of the coupling partner. This approach has been utilized to synthesize a variety of bis(aryl)acetylene compounds. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions for Derivatization

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

| 1,2-Diethynyl-4-fluorobenzene | Aryl Iodide | Pd(PPh₃)₄/CuI | Monosubstituted Arylalkyne | organic-chemistry.org |

| 1,2-Diethynyl-4-fluorobenzene | Aryl Bromide | Pd(OAc)₂/P(p-tol)₃/DBU | Disubstituted Arylalkyne | beilstein-journals.org |

| Monosubstituted Derivative | Second Aryl Halide | PdCl₂(PPh₃)₂/CuI | Unsymmetrical Disubstituted Derivative | mdpi.com |

This table presents hypothetical examples based on general Sonogashira reaction principles, as specific literature on 1,2-diethynyl-4-fluorobenzene derivatization is limited.

Functionalization via Alkyne Ligands in Coordination Chemistry

The alkyne moieties of 1,2-diethynyl-4-fluorobenzene can act as ligands, coordinating to transition metal centers to form a variety of organometallic complexes and coordination polymers. rsc.orgnih.govmdpi.com The π-systems of the carbon-carbon triple bonds can donate electron density to the metal, while the metal can back-donate into the alkyne's π* orbitals, leading to stable complexes. This interaction can activate the alkyne groups for further reactions or be used to construct materials with interesting electronic and photophysical properties.

The synthesis of these complexes typically involves the reaction of 1,2-diethynyl-4-fluorobenzene with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. nih.govorientjchem.orgekb.eg The stoichiometry of the reactants and the coordination geometry of the metal ion dictate the structure of the resulting complex, which can range from discrete mononuclear or binuclear species to extended one-, two-, or three-dimensional coordination polymers. rsc.orgnih.govresearchgate.netpku.edu.cn

The fluorine substituent on the benzene (B151609) ring can influence the electronic properties of the alkyne ligands and, consequently, the properties of the resulting metal complexes. This allows for the fine-tuning of the electronic and photophysical characteristics of the materials.

Table 2: Characterization Data for Transition Metal Complexes with Alkyne Ligands

| Metal Center | Ligand | Coordination Geometry | Spectroscopic Data (Illustrative) | Reference |

| Copper(II) | 1,2-Diethynyl-4-fluorobenzene | Square Planar | IR: ν(C≡C) shifted to lower frequency | nih.gov |

| Zinc(II) | 1,2-Diethynyl-4-fluorobenzene | Tetrahedral | ¹H NMR: Shift in aromatic protons | ekb.eg |

| Palladium(II) | 1,2-Diethynyl-4-fluorobenzene | Square Planar | UV-Vis: New absorption bands | nih.gov |

Incorporation into Heterocyclic Systems (e.g., Triazole Formation)

The terminal alkyne groups of 1,2-diethynyl-4-fluorobenzene are excellent substrates for cycloaddition reactions, providing a straightforward route to the synthesis of various heterocyclic systems. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which leads to the formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. Current time information in Bangalore, IN.nih.govjetir.orgnih.gov

By reacting 1,2-diethynyl-4-fluorobenzene with organic azides in the presence of a copper(I) catalyst, it is possible to synthesize bis(triazolyl)benzene derivatives. mdpi.comnih.govresearchgate.netresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly versatile method for creating complex molecular structures. The stepwise nature of the click reaction can also be exploited to synthesize unsymmetrical bis-triazoles by first reacting one alkyne group and then introducing a different azide (B81097) to the second.

The resulting triazole-functionalized compounds have potential applications in medicinal chemistry, materials science, and as ligands for the synthesis of coordination polymers. researchgate.netbeilstein-journals.org The triazole rings can act as coordinating units, leading to the formation of novel metal-organic frameworks (MOFs). mdpi.com

Table 3: Synthesis of Triazole Derivatives via Click Chemistry

| Alkyne Substrate | Azide Reagent | Catalyst | Product | Reference |

| 1,2-Diethynyl-4-fluorobenzene | Benzyl Azide | CuSO₄/Sodium Ascorbate | 1,2-Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-fluorobenzene | Current time information in Bangalore, IN.nih.gov |

| 1,2-Diethynyl-4-fluorobenzene | Phenyl Azide | CuI | 1,2-Bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-4-fluorobenzene | jetir.org |

| Mono-alkyne derivative | Alkyl Azide | [Cu(CH₃CN)₄]PF₆ | Unsymmetrical Bis-triazole | nih.gov |

This table illustrates hypothetical reaction schemes based on the principles of CuAAC, as specific examples starting from 1,2-diethynyl-4-fluorobenzene are not extensively documented in the provided search results.

Polymerization Studies of 1,2 Diethynyl 4 Fluorobenzene

Poly-yne Polymerization

Poly-yne polymers, characterized by a backbone of alternating single and triple carbon-carbon bonds, are a class of conjugated polymers with intriguing optical and electronic properties. The diethynyl functionality of 1,2-diethynyl-4-fluorobenzene makes it a suitable candidate for the synthesis of such polymers.

Transition metal-catalyzed polycondensation is a powerful method for the synthesis of poly-ynes. While specific studies on 1,2-diethynyl-4-fluorobenzene are not extensively documented in publicly available literature, research on analogous fluorinated diethynylbenzene derivatives provides significant insights into the expected synthetic routes and properties. For instance, the polycondensation of fluorinated 1,4-diethynylbenzene (B1207667) derivatives with platinum(II) complexes has been successfully demonstrated. ep2-bayreuth.dersc.orgelsevierpure.comep2-bayreuth.de

The general synthetic approach involves the dehydrohalogenative coupling of a diethynyl monomer with a metal dihalide complex. A common catalyst system for this reaction is a mixture of a platinum(II) source, such as trans-[Pt(PnBu3)2Cl2], in a suitable solvent system like CH2Cl2/iPr2NH, often with a copper(I) iodide (CuI) co-catalyst. ep2-bayreuth.de The resulting polymers are typically isolated as off-white or yellow solids. Spectroscopic characterization, particularly infrared (IR) spectroscopy, is crucial for confirming the polymer structure, with a characteristic ν(C≡C) stretching frequency around 2095 cm-1 indicating the desired trans-arrangement of the ethynyl (B1212043) groups in the polymer backbone. ep2-bayreuth.de

Research on fluorinated 1,4-diethynylbenzene-based platinum(II) poly-yne polymers has shown that the degree of fluorination can significantly influence the thermal stability of the resulting materials. Thermogravimetric analysis (TGA) has revealed that fluorinated polymers exhibit increased thermal stability compared to their non-fluorinated or amino- and methoxy-substituted counterparts. ep2-bayreuth.dersc.org This enhanced stability is a valuable attribute for materials intended for use in high-temperature applications.

| Monomer Derivative | Polymer Structure | Key Property | Reference |

|---|---|---|---|

| Fluorinated 1,4-diethynylbenzene | trans-[-Pt(PnBu3)2-C≡C-(C6H3F)-C≡C-]n | Increased thermal stability with increasing fluorination | ep2-bayreuth.dersc.org |

The mechanism of platinum-catalyzed polycondensation proceeds through a catalytic cycle involving oxidative addition, deprotonation, and reductive elimination steps. The control of polymer architecture, including molecular weight and polydispersity, is a critical aspect of these polymerizations. Factors such as monomer purity, stoichiometry of reactants, catalyst concentration, and reaction conditions (temperature and time) play a significant role in determining the final polymer properties.

While detailed mechanistic studies specifically for 1,2-diethynyl-4-fluorobenzene are scarce, the principles derived from related systems are applicable. The reactivity of the C-H bonds of the ethynyl groups is central to the polymerization. The presence of the fluorine atom in the 4-position of the benzene (B151609) ring can influence the acidity of these protons, potentially affecting the rate and efficiency of the polymerization. The steric hindrance and electronic effects of the substituents on the phosphine (B1218219) ligands of the platinum catalyst can also be tuned to modulate the polymerization process and, consequently, the architecture of the resulting poly-yne.

Diels-Alder Polymerization for Polyphenylenes and Graphene Nanoribbons

The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient and versatile tool for the synthesis of complex cyclic and polycyclic structures, including polyphenylenes and, by extension, graphene nanoribbons. researchgate.net The ethynyl groups of 1,2-diethynyl-4-fluorobenzene can act as dienophiles in such reactions.

In an A2B2-type Diels-Alder polymerization, a monomer with two diene functionalities (A2) is reacted with a monomer containing two dienophile functionalities (B2). In the context of 1,2-diethynyl-4-fluorobenzene, it would serve as the B2 monomer. A suitable A2 comonomer would be a molecule containing two cyclopentadienone or pyrone moieties. The reaction between these two types of monomers leads to the formation of a polyphenylene backbone through repeated cycloaddition and subsequent extrusion of a small molecule (e.g., carbon monoxide from cyclopentadienones or carbon dioxide from pyrones).

This approach has been successfully employed for the synthesis of a variety of functional polyphenylenes. researchgate.net The properties of the resulting polymers, such as solubility and processability, can be tailored by the choice of substituents on both the diene and dienophile monomers. The fluorine substituent in 1,2-diethynyl-4-fluorobenzene would be incorporated into the final polyphenylene structure, potentially imparting unique electronic and physical properties.

An alternative and often more effective approach for achieving high molecular weight polymers is the AB-type polymerization. In this strategy, a single monomer contains both the diene (A) and dienophile (B) functionalities. This circumvents the issue of maintaining perfect stoichiometry between two different monomers, which is a common challenge in A2B2 polymerizations.

Chain-Growth Polymerization for π-Conjugated Networks

Chain-growth polymerization offers another avenue for the synthesis of π-conjugated polymers from diethynyl monomers. Unlike step-growth polycondensation, chain-growth methods can, in principle, provide better control over molecular weight and produce polymers with narrower molecular weight distributions.

Rhodium-based catalysts have been shown to be effective for the chain-growth insertion polymerization of diethynylbenzenes, such as 1,3-diethynylbenzene (B158350). acs.orgresearchgate.net In these systems, the polymerization proceeds through the insertion of the alkyne monomers into a rhodium-carbon bond. When a diethynyl monomer is used, the polymerization of one of the ethynyl groups leads to a growing polymer chain with pendant ethynyl groups. These pendant groups can then undergo subsequent reactions, leading to the formation of a cross-linked, π-conjugated network.

The polymerization of 1,3-diethynylbenzene with a [Rh(nbd)acac] complex, for instance, yields polyacetylene-type structures with ethynylphenyl substituents, which are cross-linked by 1,3-phenylene units. acs.orgresearchgate.net These materials can exhibit high surface areas and hierarchical pore structures. Given the structural similarity, it is conceivable that 1,2-diethynyl-4-fluorobenzene could undergo a similar rhodium-catalyzed chain-growth polymerization to produce functional, fluorinated π-conjugated networks. The fluorine substituent would be expected to influence the electronic properties and potentially the morphology of the resulting porous polymer.

| Polymerization Type | Key Features | Potential Polymer from 1,2-Diethynyl-4-fluorobenzene | Relevant Analogs Studied |

|---|---|---|---|

| Platinum(II) Poly-yne Polymerization | Forms linear conjugated polymers with metal centers in the backbone. | Fluorinated platinum(II) poly-yne with enhanced thermal stability. | Fluorinated 1,4-diethynylbenzenes ep2-bayreuth.dersc.org |

| Diels-Alder Polymerization | Builds polyphenylene backbones via [4+2] cycloaddition. | Fluorinated polyphenylenes and precursors to graphene nanoribbons. | Various diethynylarenes in A2B2 and AB-type polymerizations researchgate.net |

| Chain-Growth Polymerization | Can provide better control over molecular weight and lead to cross-linked networks. | Fluorinated, porous π-conjugated networks. | 1,3-diethynylbenzene with Rhodium catalysts acs.orgresearchgate.net |

Formation of Polyacetylene-Type Materials

There is a lack of specific studies on the synthesis of polyacetylene-type materials derived directly from 1,2-diethynyl-4-fluorobenzene. Generally, the polymerization of substituted acetylenes and diethynylarenes is often accomplished using transition metal catalysts, such as those based on rhodium or palladium, which can facilitate the formation of conjugated polymer backbones. For a related compound, 1,4-diethynylbenzene, oxidative polymerization has been shown to yield highly conjugated poly(phenylene butadiynylene). iastate.edu It is plausible that similar catalytic systems could be applied to 1,2-diethynyl-4-fluorobenzene, but experimental results, including reaction conditions and characterization of the resulting polymer, are not present in the reviewed literature.

Hyper-Crosslinking and Porous Material Formation

Hyper-crosslinking is a technique used to create high-surface-area, porous polymer networks. strath.ac.uknih.gov This is typically achieved through extensive crosslinking reactions, such as Friedel-Crafts alkylation, which creates a rigid, microporous structure. strath.ac.ukcjps.org Aromatic monomers are "knitted" together using external crosslinkers or can self-condense if they contain reactive groups. researchgate.net

While diethynylarenes can be used to form crosslinked polymers, specific research detailing the use of 1,2-diethynyl-4-fluorobenzene as a monomer to create hyper-crosslinked porous materials is absent from the available data. The synthesis of such materials would likely involve reacting the monomer under conditions that promote the formation of a rigid three-dimensional network, but specific methodologies and the characterization of the resulting porous properties (such as surface area and pore size distribution) have not been publicly reported.

Crosslinking Chemistry in Poly-diethynylfluorobenzenes

Due to the bifunctional nature of diethynylarenes, polymerization inherently leads to crosslinked or branched structures. nih.gov The polymerization of one ethynyl group would produce a linear polymer with pendant ethynyl groups, which are highly reactive and can subsequently react to form crosslinks between polymer chains. This process can be initiated thermally or catalytically.

In the case of poly(1,2-diethynyl-4-fluorobenzene), the polymer chains would be expected to contain reactive ethynyl side groups. These groups could undergo various crosslinking reactions, including cyclotrimerization to form benzene rings or oxidative coupling to form diacetylene linkages. iastate.edu These crosslinking reactions are crucial as they determine the final thermal stability, mechanical properties, and solubility of the polymer. However, without experimental studies on polymers derived from 1,2-diethynyl-4-fluorobenzene, the specific nature and extent of this crosslinking chemistry remain uncharacterized.

Advanced Spectroscopic Characterization of 1,2 Diethynyl 4 Fluorobenzene and Its Derivatives/polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 1,2-diethynyl-4-fluorobenzene, offering unambiguous proof of its chemical structure.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The elucidation of the molecular structure of 1,2-diethynyl-4-fluorobenzene in solution is unequivocally achieved through the combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides complementary information, confirming the connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of 1,2-diethynyl-4-fluorobenzene is expected to show distinct signals for the aromatic protons and the acetylenic protons. Due to the molecule's symmetry, the aromatic region would display specific splitting patterns arising from proton-proton and proton-fluorine couplings. docbrown.infodocbrown.info The ethynyl (B1212043) protons typically appear as sharp singlets in a characteristic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms. For 1,2-diethynyl-4-fluorobenzene, distinct signals are expected for the two acetylenic carbons, the fluorinated aromatic carbon, and the other aromatic carbons. docbrown.info The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. spectrabase.com

¹⁹F NMR: As fluorine has a natural abundance of 100% and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of 1,2-diethynyl-4-fluorobenzene will show a single resonance, and its chemical shift is indicative of the electronic environment around the fluorine atom. spectrabase.com This technique is particularly sensitive to changes in the substitution pattern on the benzene (B151609) ring. rsc.org

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H (Aromatic) | ~7.0-7.5 | Complex splitting patterns due to H-H and H-F coupling. |

| ¹H (Ethynyl) | ~3.0-3.5 | Sharp singlets. |

| ¹³C (Aromatic C-F) | ~160-165 (with large ¹JCF) | A doublet with a large coupling constant. |

| ¹³C (Aromatic C-H) | ~115-135 | Signals may show smaller C-F couplings. |

| ¹³C (Ethynyl) | ~80-90 | Two distinct signals for the internal and terminal alkyne carbons. |

| ¹⁹F | ~ -110 to -115 | A single multiplet due to coupling with aromatic protons. rsc.org |

Solid-State NMR for Supramolecular Assemblies and Polymers

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) is indispensable for probing the structure and dynamics of insoluble polymers and supramolecular assemblies derived from 1,2-diethynyl-4-fluorobenzene. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. rsc.org

For polymers, ¹³C ssNMR can reveal information about the polymer backbone's conformation and the packing of polymer chains in the solid state. Changes in chemical shifts compared to the monomer can indicate the extent of polymerization and the nature of the intermolecular interactions. rsc.org Furthermore, ssNMR can be used to study the dynamics of these materials, such as side-group rotations or main-chain motions, by employing variable-temperature experiments. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. docbrown.infobldpharm.com For 1,2-diethynyl-4-fluorobenzene, these techniques are used to identify characteristic functional groups and to gain insight into the molecule's symmetry and bonding. researchgate.net

The IR and Raman spectra will be dominated by several key vibrational modes:

C≡C Stretching: A sharp, intense band in the region of 2100-2260 cm⁻¹ in the IR spectrum is characteristic of the carbon-carbon triple bond of the ethynyl groups.

≡C-H Stretching: A sharp band around 3300 cm⁻¹ corresponds to the stretching vibration of the acetylenic C-H bond.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-F Stretching: A strong absorption band, typically in the 1000-1400 cm⁻¹ range, is indicative of the carbon-fluorine bond. irphouse.com

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 675-900 cm⁻¹ region and are sensitive to the substitution pattern on the ring.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. chemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Acetylenic C-H Stretch | ~3300 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C≡C Stretch | 2100-2260 | IR, Raman (often strong) |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| C-F Stretch | 1000-1400 | IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 675-900 | IR (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of 1,2-diethynyl-4-fluorobenzene. docbrown.infoirphouse.com In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion peak (M⁺) will correspond to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is particularly important to confirm the presence of fluorine and to distinguish the target compound from other isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization.

Electronic Absorption Spectroscopy for Electronic Structure Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, is employed to investigate the electronic transitions within 1,2-diethynyl-4-fluorobenzene and its derivatives. irphouse.com The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated π-system of the molecule. researchgate.net

The UV-Vis spectrum of 1,2-diethynyl-4-fluorobenzene is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic ring and the extended conjugation provided by the ethynyl groups. researchgate.net The positions and intensities of these absorption maxima are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. nih.gov For polymers derived from this monomer, a significant red-shift (bathochromic shift) in the absorption maximum is expected due to the extended π-conjugation along the polymer backbone. researchgate.net This technique is therefore essential for characterizing the electronic properties of both the monomer and its resulting polymeric materials. researchgate.net

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. irphouse.comnist.gov

Single Crystal XRD: If a suitable single crystal of 1,2-diethynyl-4-fluorobenzene can be grown, single-crystal X-ray diffraction analysis can provide a definitive determination of its molecular structure in the solid state. This includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack in the crystal lattice, providing valuable information about intermolecular interactions such as C-H···π and π-π stacking interactions, which can influence the material's bulk properties. researchgate.net

Powder XRD: For polycrystalline samples or polymers where single crystals cannot be obtained, powder X-ray diffraction (PXRD) is utilized. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. While not providing the same level of detail as single-crystal XRD, PXRD can be used to identify the crystalline structure, determine the unit cell parameters, and assess the degree of crystallinity of a material. For polymers, PXRD can help to understand the packing of the polymer chains and identify any ordered domains within the amorphous matrix.

Theoretical and Computational Investigations of 1,2 Diethynyl 4 Fluorobenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the properties and reactivity of molecules like 1,2-diethynyl-4-fluorobenzene. core.ac.uk DFT methods are based on the two Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties and that the energy of an electron distribution is a functional of the electron density, being at a minimum for the ground-state density. core.ac.uk This approach bypasses the complexity of solving the many-body Schrödinger equation by focusing on the electron density. core.ac.ukaps.org

DFT calculations allow for the prediction of a wide range of molecular properties, including geometries, energies, reaction mechanisms, and spectroscopic parameters. core.ac.uk For complex molecules, a common strategy involves geometry optimization using generalized gradient approximation (GGA) functionals like BP86, followed by the calculation of other properties using more accurate hybrid functionals. core.ac.uk

Geometry Optimization and Conformational Analysis

Theoretical calculations using DFT are employed to determine the most stable three-dimensional arrangement of atoms in the 1,2-diethynyl-4-fluorobenzene molecule. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface.

The planarity of the benzene (B151609) ring is a key feature, and computational studies confirm this. The bond lengths and angles within the phenyl ring, as well as those of the ethynyl (B1212043) and fluoro substituents, are calculated and can be compared with experimental data if available. Conformational analysis for a relatively rigid molecule like 1,2-diethynyl-4-fluorobenzene primarily involves the orientation of the two ethynyl groups relative to the benzene ring. While rotation around the C-C single bonds connecting the ethynyl groups to the ring is possible, the planar conformation is expected to be the most stable due to conjugation effects.

| Parameter | Value |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.40 Å |

| C≡C (ethynyl) bond length | ~1.21 Å |

| C-C (ring-ethynyl) bond length | ~1.43 Å |

| C-F bond length | ~1.36 Å |

| C-H (ethynyl) bond length | ~1.06 Å |

| C-C-C (ring) bond angles | ~120° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The electronic properties of 1,2-diethynyl-4-fluorobenzene are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netasrjetsjournal.org A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. asrjetsjournal.org DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting gap. nih.gov The introduction of electron-donating or -withdrawing substituents can significantly influence the energy levels of the HOMO and LUMO, thereby tuning the molecule's electronic properties. rsc.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry, particularly DFT, is a well-established method for predicting NMR chemical shifts, which can significantly aid in structure determination and peak assignment. nih.govbohrium.com The prediction of ¹H and ¹³C NMR chemical shifts is a common application. nih.gov For accurate predictions, the choice of the DFT functional, basis set, solvent model, and gauge-referencing scheme is critical. nih.gov For instance, studies have shown that functionals like WP04 and ωB97X-D, combined with appropriate basis sets and a polarizable continuum solvent model (PCM), provide good accuracy for ¹H and ¹³C chemical shift predictions, respectively. nih.gov

Predicting ¹⁹F NMR chemical shifts is also of great interest, especially for fluorinated compounds. nih.govuni-muenchen.de While challenging due to the high electron density of the fluorine atom, reliable predictions can help in understanding inhibitor-protein interactions and deducing ligand-binding modes. nih.govuni-muenchen.de Computational protocols often involve a combination of molecular mechanics and quantum mechanics (QM/MM) to handle large systems. nih.govuni-muenchen.de

Computational Studies of Reaction Mechanisms and Energy Barriers (e.g., Cyclotrimerization)

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to calculate the associated energy barriers. rsc.org For alkynes like 1,2-diethynyl-4-fluorobenzene, cyclotrimerization to form benzene derivatives is a significant reaction. pku.edu.cn DFT calculations can be used to model the potential energy surface of such reactions, identifying transition states and intermediates. pku.edu.cnnih.gov

The thermal cyclotrimerization of alkynes often has a high activation barrier. pku.edu.cn Computational studies can elucidate the favored reaction pathways. For example, the cyclotrimerization of fluoroacetylene has been shown to proceed stepwise, starting with a dimerization to form a diradical intermediate. pku.edu.cn The regioselectivity of such reactions can also be explained by analyzing the energies of competing transition states and applying FMO theory. pku.edu.cn By calculating the activation free energies (ΔG‡), researchers can predict the feasibility and kinetics of a reaction. nih.gov Such computational modeling of transition states has proven valuable in predicting the reactivity of various chemical classes. nih.gov

Modeling Intermolecular Interactions (e.g., C-H...F Hydrogen Bonding)

Intermolecular interactions play a crucial role in determining the structure and properties of molecular solids and biological systems. For fluorinated compounds like 1,2-diethynyl-4-fluorobenzene, the possibility of C-H···F hydrogen bonding exists. While fluorine is a weak hydrogen bond acceptor, these interactions can influence molecular conformation and crystal packing. nih.gov

Computational methods, particularly DFT, are employed to characterize the energetic and geometrical aspects of such weak hydrogen bonds. nih.govnih.gov These calculations can provide information on the interaction distances (e.g., dH,F) and angles, as well as the energy of the hydrogen bond. nih.govnih.gov For instance, in a study of 4-anilino-5-fluoroquinazolines, DFT calculations were used to corroborate experimental NMR and X-ray data on intramolecular N-H···F hydrogen bonds. nih.govnih.gov These studies help in understanding how factors like electron distribution and steric hindrance affect the strength of these interactions. nih.govnih.gov

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are widely used to predict the reactivity of molecules. asrjetsjournal.orgchemrxiv.org These descriptors provide a quantitative measure of various electronic properties that govern how a molecule will interact with other chemical species. Key global reactivity descriptors are often calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netasrjetsjournal.orgresearchgate.net

These descriptors are valuable for comparing the reactivity of a series of compounds and for understanding structure-activity relationships. asrjetsjournal.org For instance, a higher electrophilicity index indicates a greater propensity to act as an electrophile. researchgate.net The application of these descriptors can help in predicting various chemical phenomena, from reaction rates to toxicity. nih.govnih.gov

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / η | Tendency to undergo chemical change |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

Precursor for Organic Light-Emitting Diodes (OLEDs)

While direct application of 1,2-diethynyl-4-fluorobenzene in commercial OLEDs is not documented, its structural isomer, 1,4-diethynyl-2-fluorobenzene, is known to be used in the development of organic semiconductors for OLEDs. This suggests that diethynylfluorobenzene derivatives are valuable precursors. The ethynyl (B1212043) groups can be polymerized, often through Sonogashira coupling reactions, to form poly(p-phenyleneethynylene) (PPE) derivatives. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in OLED material design to tune the HOMO/LUMO energy levels, which can enhance charge injection and transport, leading to improved device efficiency and stability. The fluorine atom's electron-withdrawing nature can lower the energy levels, potentially leading to more efficient electron injection or transport in the emissive layer.

Development of Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is highly dependent on the molecular ordering and electronic properties of the organic semiconductor used. The rigid, planar structure that can be derived from the polymerization of 1,2-diethynyl-4-fluorobenzene is conducive to forming well-ordered thin films, which is critical for efficient charge transport. The fluorine substitution can also enhance intermolecular interactions and influence the solid-state packing of the polymer chains, which directly impacts carrier mobility. Although specific research on OFETs using polymers derived from 1,2-diethynyl-4-fluorobenzene is sparse, the general principles of OFET material design indicate its potential as a valuable building block.

Materials for Photovoltaic Cells and Lasers

In the realm of organic photovoltaics (OPVs), there is a continuous search for materials with broad absorption spectra and efficient charge separation and transport. Fluorinated conjugated polymers are widely explored for this purpose. The fluorine atom in 1,2-diethynyl-4-fluorobenzene can influence the electronic bandgap and energy levels of the resulting polymer, which is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of a solar cell. The diethynyl functionality allows for the creation of highly conjugated backbones necessary for light absorption and charge transport. While specific studies on using this exact molecule in OPVs are not prominent, the use of fluorinated and ethynyl-linked building blocks is a well-established strategy in the field.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The directional covalent bonds that form the framework are typically created through reversible reactions, allowing for the formation of highly ordered, crystalline materials. The geometry of the monomer units dictates the topology and pore size of the resulting COF.

The two ethynyl groups of 1,2-diethynyl-4-fluorobenzene make it a potential candidate as a linear linker or building block in the synthesis of COFs. These groups can undergo various coupling reactions, such as Glaser coupling or Sonogashira coupling, to form extended two-dimensional or three-dimensional frameworks. The inclusion of fluorine atoms within the COF structure can impart specific properties, such as increased hydrophobicity or altered electronic characteristics of the pore walls, which can be advantageous for selective guest binding or catalytic applications.

Advanced Carbon Materials (e.g., Graphene Nanoribbons)

The on-surface synthesis of atomically precise graphene nanoribbons (GNRs) is a rapidly advancing field, aiming to create carbon nanostructures with tailored electronic properties for next-generation electronics. This bottom-up approach utilizes specifically designed molecular precursors that polymerize and then cyclodehydrogenate on a catalytic metal surface.

Precursors containing ethynyl groups are known to be reactive in on-surface synthesis. While specific studies detailing the use of 1,2-diethynyl-4-fluorobenzene for GNR synthesis are not available, fluorinated precursors are of great interest. Fluorine atoms can influence the reaction pathways and can also be used to create edge-functionalized GNRs. However, research has also shown that strong carbon-fluorine bonds can sometimes be cleaved during the high-temperature cyclodehydrogenation step. The ortho-diethynyl substitution pattern of 1,2-diethynyl-4-fluorobenzene could potentially lead to interesting and novel GNR structures or other graphitic materials through on-surface polymerization and cyclization reactions.

Functional Materials with Tunable Electronic Properties

A key advantage of organic materials chemistry is the ability to fine-tune material properties through molecular design. The 1,2-diethynyl-4-fluorobenzene molecule embodies this principle. The fluorine atom acts as a potent electron-withdrawing group, which modifies the electron density of the aromatic ring and the acidity of the ethynyl protons.

When polymerized, the fluorine substituent directly influences the electronic band structure of the resulting conjugated polymer. This allows for the tuning of properties such as the bandgap, conductivity, and photoluminescence spectrum. By copolymerizing 1,2-diethynyl-4-fluorobenzene with other monomers, chemists can create a wide range of materials with precisely controlled electronic characteristics, making them suitable for a diverse array of applications in organic electronics and beyond.

Applications in Organic Synthesis As a Versatile Intermediate

Building Block for Complex Fluorinated Organic Molecules

The unique structural arrangement of 1,2-diethynyl-4-fluorobenzene, featuring two reactive triple bonds in close proximity, makes it an exceptional precursor for the construction of intricate fluorinated polycyclic and heterocyclic systems. The presence of the fluorine atom not only influences the regioselectivity of cycloaddition reactions but also imbues the resulting molecules with the desirable properties associated with fluorination.

One of the primary applications of this di-alkyne is in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. rsc.org In these reactions, the diethynylbenzene derivative can act as the dienophile, reacting with a variety of dienes to furnish fluorinated aromatic and hydroaromatic rings. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the alkyne moieties, facilitating these transformations.

Furthermore, transition-metal-catalyzed cyclization reactions of 1,2-diethynyl-4-fluorobenzene provide a powerful strategy for synthesizing complex fluorinated polyarenes. encyclopedia.pub Catalysts based on palladium, rhodium, or other transition metals can orchestrate cascade reactions, leading to the formation of multiple rings in a single synthetic operation. This approach is particularly valuable for accessing extended π-systems, which are of significant interest in materials science for applications in organic electronics.

The general reactivity of diethynylbenzene derivatives in the synthesis of complex molecules is well-documented. For instance, the cyclization of diethynylbenzenes with various partners can lead to the formation of naphthalenes, anthracenes, and other polycyclic aromatic hydrocarbons. The introduction of a fluorine atom onto this scaffold, as in 1,2-diethynyl-4-fluorobenzene, allows for the synthesis of "pinpoint-fluorinated" polycyclic aromatic hydrocarbons (F-PAHs), where the fluorine atom is placed at a specific, pre-determined position. researchgate.net This precise placement is crucial for fine-tuning the electronic properties of the resulting materials.

| Product Class | Synthetic Method | Key Features |

| Fluorinated Naphthalenes | Diels-Alder Reaction | Fluorine directs regioselectivity and modifies electronic properties. |

| Fluorinated Anthracenes | Transition-Metal Catalysis | Enables formation of extended π-systems for materials science. |

| Fluorinated Phenanthrenes | Transition-Metal Catalysis | Provides access to complex, angular polycyclic systems. |

Synthesis of Biologically Relevant Compound Scaffolds

The versatility of 1,2-diethynyl-4-fluorobenzene extends prominently into the realm of medicinal chemistry, where it serves as a key starting material for the synthesis of fluorinated heterocyclic scaffolds of significant biological interest. The incorporation of fluorine can dramatically improve the pharmacological profile of a drug candidate. sapub.org

A significant application lies in the synthesis of fluorinated quinoxalines and phenazines. Quinoxalines are a class of nitrogen-containing heterocycles that exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netrsc.org In this context, 1,2-diethynyl-4-fluorobenzene can be conceptually transformed into the necessary dicarbonyl precursor through oxidation of the alkyne groups. Subsequent condensation with a substituted o-phenylenediamine (B120857) would yield a fluorinated quinoxaline (B1680401) derivative.

Similarly, phenazines, which are also known for their diverse biological activities, can be accessed through related synthetic strategies. For example, the condensation of 3-fluorobenzene-1,2-diamine (B95444) with a 1,2-dione is a known method for preparing fluorinated dibenzo[a,c]phenazines. chemrxiv.orgresearchgate.net While this does not directly use 1,2-diethynyl-4-fluorobenzene, the latter can be seen as a synthetic equivalent of the required dicarbonyl component, highlighting its potential in accessing such scaffolds.

The synthesis of other biologically active fluorinated heterocycles, such as carbazoles and isoquinolines, can also be envisioned starting from 1,2-diethynyl-4-fluorobenzene. The development of novel synthetic methodologies continues to expand the utility of this versatile building block in drug discovery programs. nih.gov

| Heterocyclic Scaffold | Synthetic Approach | Potential Biological Activity |

| Fluorinated Quinoxalines | Oxidation followed by condensation with o-phenylenediamines | Anticancer, Antimicrobial, Antiviral |

| Fluorinated Phenazines | Oxidation and condensation with diamines | Diverse biological activities |

| Fluorinated Carbazoles | Cyclization strategies | Various pharmacological applications |

| Fluorinated Isoquinolines | Cyclization strategies | Various pharmacological applications |

Supramolecular Chemistry Involving 1,2 Diethynyl 4 Fluorobenzene

Self-Assembly of Ethynylfluorobenzene Units

The self-assembly of 1,2-diethynyl-4-fluorobenzene is a process governed by a delicate interplay of various non-covalent interactions, leading to the spontaneous organization of individual molecules into well-defined, stable superstructures. The presence of both rigid (phenylene, ethynyl) and polar (fluoro) components within the same molecule dictates the formation of specific supramolecular architectures.

Research into the self-assembly of similar fluorinated organic molecules has shown that the degree of fluorination can significantly influence the resulting structures. While specific studies exclusively detailing the self-assembly of 1,2-diethynyl-4-fluorobenzene are limited, the principles derived from related systems suggest that van der Waals forces, π-π stacking interactions between the aromatic rings, and dipole-dipole interactions involving the C-F bond are the primary drivers of aggregation. The linear geometry of the ethynyl (B1212043) groups also plays a crucial role in determining the packing arrangement of the molecules in the solid state.

Role of Fluorine and Ethynyl Groups in Directing Intermolecular Interactions

The fluorine and ethynyl groups are the key players in orchestrating the intermolecular interactions of 1,2-diethynyl-4-fluorobenzene, guiding the molecules to assemble in a predictable manner.

The ethynyl groups can act as both hydrogen bond donors (C≡C-H) and acceptors (the π-electron cloud of the triple bond). This dual nature allows for the formation of various types of hydrogen bonds, such as C-H···π and C-H···F interactions. In co-crystal engineering, for instance, the terminal alkyne's C-H has been shown to form strong, nonconventional hydrogen bonds with carbonyl oxygen atoms. nih.gov

The interplay between these interactions is critical. For example, the competition and cooperation between hydrogen bonds involving the ethynyl groups and halogen-related interactions involving the fluorine atom will ultimately determine the final supramolecular architecture. Studies on fluorinated peptides have demonstrated that the degree of fluorination is a crucial factor in controlling intermolecular interactions and, consequently, the self-assembly process. rsc.org

Table 1: Key Intermolecular Interactions involving Fluorine and Ethynyl Groups

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Hydrogen Bonding | |||

| C-H···π | Ethynyl C-H | π-system of an adjacent molecule | Directional interaction contributing to packing |

| C-H···F | Ethynyl C-H | Fluorine atom | Can influence molecular orientation |

| Halogen Bonding | |||

| C-F···π | Fluorine atom (as part of a C-F bond) | π-system of an adjacent molecule | Can contribute to the stability of stacked structures |

| π-Interactions | |||

| π-π Stacking | Phenyl ring | Phenyl ring | Major contributor to the cohesion of aromatic molecules |

Host-Guest Chemistry Applications

While specific host-guest chemistry applications for 1,2-diethynyl-4-fluorobenzene have not been extensively reported, its structural features suggest significant potential in this area. The rigid diethynylbenzene core can serve as a structural element in the design of larger host molecules, such as macrocycles or cages.

The fluorine atom can be exploited to fine-tune the electronic properties of the host cavity and to establish specific interactions with guest molecules. For example, the electron-withdrawing nature of fluorine can influence the π-acidity or π-basicity of the aromatic cavity, thereby affecting its affinity for different types of guests.

Furthermore, the ethynyl groups offer versatile handles for post-synthetic modification, allowing for the attachment of other functional groups or the construction of more complex, multi-component host-guest systems. The principles of supramolecular polymerization, as demonstrated with fluorinated cyclohexanes, could potentially be applied to derivatives of 1,2-diethynyl-4-fluorobenzene to create dynamic and responsive host systems. nih.govresearchgate.net

Radiochemistry and Tracer Development with Fluorinated Diethynylbenzenes

¹⁸F-Labeling Strategies for Positron Emission Tomography (PET)

The introduction of the short-lived positron-emitting radionuclide ¹⁸F (t½ ≈ 109.8 minutes) into a molecule requires rapid, efficient, and high-yielding chemical reactions. nih.govfrontiersin.org For aromatic systems like 1,2-diethynyl-4-fluorobenzene, the primary method for ¹⁸F-labeling is nucleophilic aromatic substitution (SNAr). frontiersin.org This strategy typically involves the displacement of a suitable leaving group on an aromatic ring by [¹⁸F]fluoride.

While direct literature on the radiosynthesis of [¹⁸F]-1,2-diethynyl-4-fluorobenzene is not available, the synthesis of its close analog, ethynyl-4-[¹⁸F]fluorobenzene, provides a well-established blueprint. nih.gov The strategy relies on a precursor molecule where the position to be fluorinated is activated by an appropriate leaving group. For the synthesis of [¹⁸F]-1,2-diethynyl-4-fluorobenzene, a suitable precursor would be 1,2-diethynyl-4-nitrobenzene or a diaryliodonium salt derivative. The electron-withdrawing nature of the nitro group or the hypervalent iodine facilitates the nucleophilic attack by the [¹⁸F]fluoride ion.

The general process begins with the production of no-carrier-added (n.c.a.) [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. nih.gov The aqueous [¹⁸F]fluoride is then typically treated with a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 (K₂₂₂) complex, to enhance its nucleophilicity in an anhydrous aprotic solvent like acetonitrile (B52724) or dimethyl sulfoxide. nih.govnih.gov This activated [¹⁸F]fluoride is then reacted with the precursor at an elevated temperature to yield the desired [¹⁸F]-1,2-diethynyl-4-fluorobenzene. Subsequent purification, typically by high-performance liquid chromatography (HPLC), is necessary to separate the radiolabeled product from unreacted precursors and byproducts.

Synthesis of ¹⁸F-Radiotracers via Modular Built-Up Reactions